8-[(butan-2-yl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
8-[(Butan-2-yl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a xanthine-derived heterocyclic compound featuring a purine-2,6-dione core substituted at positions 3, 7, and 6. The substituents include:
- Position 3: A methyl group.
- Position 7: A 2-hydroxy-3-phenoxypropyl chain, introducing both hydrophilic (hydroxyl) and lipophilic (phenoxy) moieties.
Its synthesis likely involves nucleophilic substitution or coupling reactions, akin to methods described for analogous purine-diones .
Properties
IUPAC Name |
8-(butan-2-ylamino)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-4-12(2)20-18-21-16-15(17(26)22-19(27)23(16)3)24(18)10-13(25)11-28-14-8-6-5-7-9-14/h5-9,12-13,25H,4,10-11H2,1-3H3,(H,20,21)(H,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMFDONPQVAFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds often target specific cell membrane receptors
Mode of Action
The mode of action of MFCD08542341 involves its interaction with its targets, leading to changes in cellular activity. For instance, it may act as an agonist at specific cell membrane receptors, similar to the action of adenosine. This interaction can lead to changes such as the depression of SA & AV nodal activity and antagonism of cAMP-mediated catecholamine stimulation of ventricular muscle.
Biological Activity
The compound 8-[(butan-2-yl)amino]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule with potential biological activities. Its unique structure suggests a variety of interactions with biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 373.4 g/mol. The presence of functional groups such as butan-2-yl, hydroxy, and phenoxypropyl contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O₄ |
| Molecular Weight | 373.4 g/mol |
| Purity | ≥95% |
The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. It is hypothesized that the compound may act as an enzyme inhibitor or modulator, affecting pathways related to cell signaling and metabolism.
Biological Activities
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has been investigated for its potential to inhibit β-secretase (EC 3.4.23.46), an enzyme implicated in Alzheimer's disease pathology .
- Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells.
- Anti-inflammatory Effects : Some derivatives of purine compounds have shown anti-inflammatory properties, which could be relevant for therapeutic applications in conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of related purine derivatives:
- A study evaluated the synthesis and biological evaluation of various substituted purines, highlighting their potential as therapeutic agents against cancer and neurodegenerative diseases .
- Research on similar compounds has demonstrated their ability to modulate neurotransmitter systems, suggesting potential applications in treating psychiatric disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Key structural analogs and their pharmacological or physicochemical properties are summarized below:
*Estimated logP values based on substituent hydrophilicity/lipophilicity.
Key Observations:
Substituent Impact on Solubility: The target compound’s 2-hydroxypropyl and phenoxy groups balance hydrophilicity and lipophilicity, yielding moderate solubility (~logP 1.8). In contrast, AM237’s halogenated substituents reduce solubility (logP ~3.2) but enhance membrane permeability . The hydroxyethylamino group in ’s analog further improves solubility (~logP 1.5), suggesting that polar substituents at position 8 enhance aqueous compatibility.
Pharmacological Activity: TRPC5 Modulation: AM237’s trifluoromethoxy and chlorophenyl groups are critical for TRPC5 activation, highlighting the role of electron-withdrawing substituents in ion channel targeting . The target compound lacks such groups, implying divergent activity. The target compound’s butan-2-yl amino group may confer similar properties.
Synthetic Strategies: Phenacyl bromide coupling (as in ) is a common method for introducing aryl/alkyl chains at position 7. The target compound’s synthesis may involve analogous steps with butan-2-yl amine and phenoxypropyl precursors.
Stability and Metabolic Considerations :
- Hydroxy groups (e.g., in the target compound and ) may increase metabolic susceptibility via glucuronidation, whereas AM237’s halogenated moieties likely enhance metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
